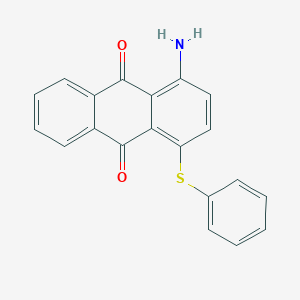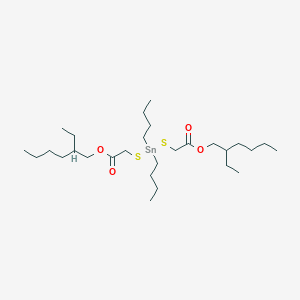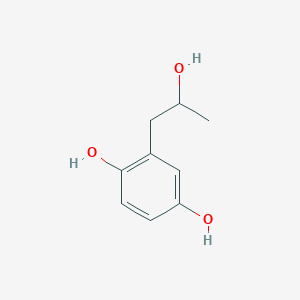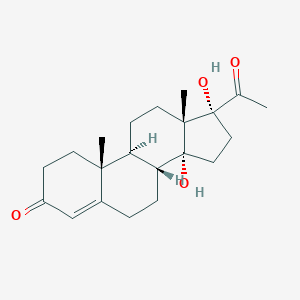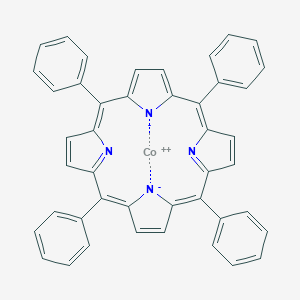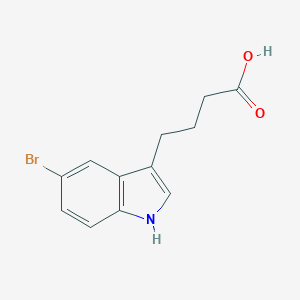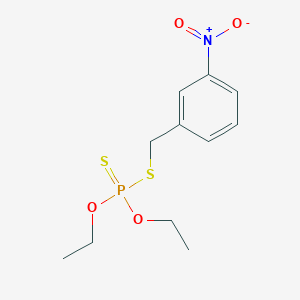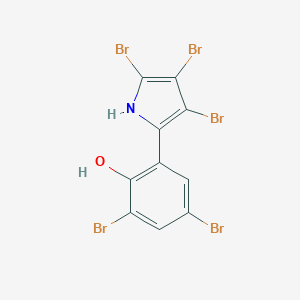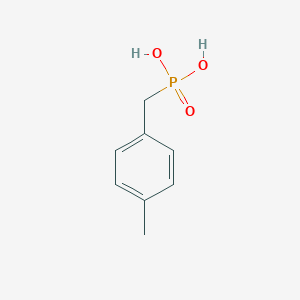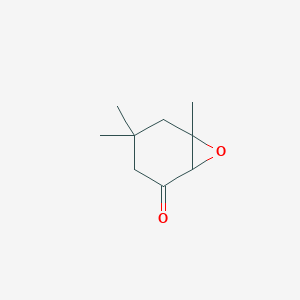
Isophorone oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isophorone involves the base-catalyzed self-condensation of acetone, a process that has been employed for over 80 years. This reaction is complex, involving several steps including the formation of isophorone, triacetone dialcohol, and ketonic resins. Researchers have explored various production processes in both liquid- and vapor-phase, reviewing the selectivity toward isophorone using different reaction parameters and catalysts (Ruther et al., 2023).
Molecular Structure Analysis
Studies on isophorone derivatives have highlighted the impact of substituent groups on molecular packing, electronic structure, and aggregation-induced emission properties. For instance, the tuning of emission color of isophorone-based compounds could be achieved by modifying the terminal substituent group, showcasing how these molecular modifications influence the photophysical properties (Zheng et al., 2013).
Chemical Reactions and Properties
Isophorone oxide's chemical reactions have been explored, particularly its isomerization. For example, isophorone oxide can be isomerized to 2-formyl-2,4,4-trimethylcyclopentanone with high yield using zeolites as heterogeneous catalysts. This reaction demonstrates the compound's versatility and potential for producing valuable chemical intermediates (Meyer et al., 1998).
Physical Properties Analysis
The physical properties of isophorone and its derivatives, such as aggregation-induced emission behaviors and fluorescence emissions in different states (solution, aqueous suspension, and crystalline state), are influenced by the molecular structure and substituent groups. These properties are essential for applications in material science and bio-imaging (Zheng et al., 2013).
Chemical Properties Analysis
Isophorone oxide's chemical properties, especially its reactivity and selectivity in various reactions, are crucial for synthetic applications. The selectivity and high conversions in its oxidation reactions, for example, have led to the development of novel catalysts and methodologies for efficient synthesis of key intermediates (Hanyu et al., 1997).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Chemistry, specifically industrial chemistry and materials science .
Summary of the Application
Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, and more . It’s also used as a starting material for various valuable compounds .
Methods of Application or Experimental Procedures
Isophorone has been synthesized via base-catalyzed self-condensation of acetone for over 80 years . This reaction has a complex reaction mechanism with numerous possible reaction steps including the formation of isophorone, triacetone dialcohol, and ketonic resins .
Results or Outcomes
The production of Isophorone is significant, with an estimated annual production volume exceeding 100,000 tons . The market for Isophorone is expected to grow in the future .
2. Selective Hydrogenation of Isophorone
Specific Scientific Field
Chemistry, specifically organic chemistry and catalysis .
Summary of the Application
The selective hydrogenation of isophorone was studied over noble metal and non-noble metal catalysts . The goal was to produce 3,3,5-Trimethylcyclohexanone (TMCH), an important pharmaceutical intermediate and organic solvent .
Methods of Application or Experimental Procedures
The selective hydrogenation of isophorone to TMCH can be influenced by the tetrahydrofuran solvent . The conversion of isophorone is 100%, and the yield of 3,3,5-trimethylcyclohexanone is 98.1% under RANEY® Ni and THF .
Results or Outcomes
The yields of 4-methylpentan-2-one, 4-benzylbutan-2-one and 6-methyl-heptane-2-one were 97.2%, 98.5% and 98.2%, respectively . The production cost can be reduced by using RANEY® metal instead of noble metal palladium .
Safety And Hazards
Isophorone, a related compound, is considered hazardous. The acute effects of isophorone in humans from inhalation exposure include eye, nose, and throat irritation . Chronic exposure to isophorone in humans can cause dizziness, fatigue, and depression . Animal studies indicate that long-term inhalation of high concentrations of isophorone causes central nervous system effects . Limited evidence in animal studies suggests that isophorone may cause birth defects such as fetal malformations and growth retardation from inhalation exposure to isophorone during pregnancy . No information is available on the reproductive, developmental, or carcinogenic effects of isophorone in humans .
Zukünftige Richtungen
The estimated annual production volume of Isophorone exceeds 100,000 t/y and the market is expected to further grow in the future . Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes . Therefore, the study and development of its oxide, Isophorone oxide, could also have significant industrial implications.
Eigenschaften
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isophorone oxide | |
CAS RN |
10276-21-8 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorone oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophorone Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



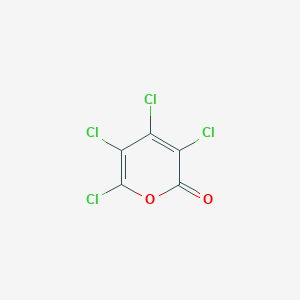
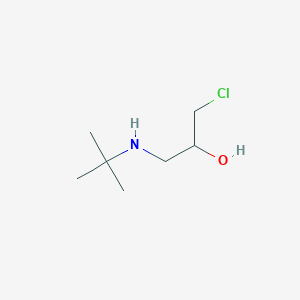
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
